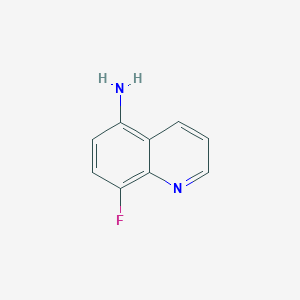

8-Fluoroquinolin-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

8-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALHPDKWQSAKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588156 | |

| Record name | 8-Fluoroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175229-87-5 | |

| Record name | 8-Fluoroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Distinguishing Structural Features and Potential Research Applications

8-Fluoroquinolin-5-amine is a derivative of quinoline (B57606) characterized by a fluorine atom at the 8-position and an amine group at the 5-position. This specific substitution pattern creates a unique electronic and steric environment that influences its chemical reactivity and potential biological interactions. The presence of the fluorine atom, a highly electronegative element, can impact the molecule's pKa, lipophilicity, and metabolic pathways. The amine group, on the other hand, provides a site for further chemical modification and can participate in hydrogen bonding, a crucial interaction in biological systems.

The unique structural characteristics of this compound make it a valuable building block in the synthesis of more complex molecules. Researchers are exploring its potential in various fields:

Medicinal Chemistry: The quinoline scaffold is a common feature in many approved drugs. The specific arrangement of the fluoro and amino groups in this compound makes it a candidate for the development of novel therapeutic agents. For instance, related fluoroquinoline structures are known to exhibit antibacterial, anticancer, and antiviral properties. smolecule.com The amine group can be modified to create a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for specific biological targets. smolecule.com

Materials Science: Fluorescent properties are often associated with quinoline derivatives. The introduction of a fluorine atom can modulate these properties, making this compound and its derivatives of interest in the development of new fluorescent probes and materials. chemshuttle.com

Computational Chemistry and Spectroscopic Characterization in 8 Fluoroquinolin 5 Amine Research

Quantum Chemical Investigations

Quantum chemical methods are pivotal for understanding the behavior of 8-Fluoroquinolin-5-amine at an atomic level. These in silico approaches allow researchers to predict molecular properties and interaction mechanisms before engaging in more resource-intensive experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org In the context of quinoline (B57606) derivatives, DFT calculations, often using the B3LYP/6-311G** basis set, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for elucidating the molecule's three-dimensional structure.

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net For instance, a small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov Natural Bond Orbital (NBO) analysis, another component of DFT studies, helps in understanding charge delocalization and the stability of the molecule arising from hyperconjugative interactions. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT for Quinoline Derivatives

| Property | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and electronic properties. nih.gov |

| Dipole Moment | Provides information on the overall polarity of the molecule. researchgate.net |

| NBO Analysis | Reveals charge delocalization and intramolecular bonding interactions. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, such as those from electromagnetic fields. wikipedia.org It has become a primary method for calculating the electronic excited states of molecules. arxiv.org In the study of quinoline derivatives, TD-DFT is instrumental in interpreting UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths. nih.gov This allows for the assignment of specific electronic transitions observed in experimental spectra. dntb.gov.ua By simulating the electronic spectrum, TD-DFT helps to confirm the structure of the compound and understand its photophysical properties. The accuracy of TD-DFT makes it a favorable tool for predicting how modifications to the molecular structure will affect its absorption characteristics. uzh.chnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme.

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed in kcal/mol. This value estimates the strength of the interaction between the ligand and its target enzyme. A lower (more negative) binding affinity indicates a more stable and potent interaction. researchgate.netsamipubco.com For fluoroquinolone derivatives, docking studies have been performed to predict their binding affinities against key bacterial and human enzymes. nih.govresearchgate.net These predictions are essential for screening potential drug candidates and prioritizing them for further experimental testing.

Fluoroquinolones are known to target type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in humans. nih.gov Molecular docking provides detailed insights into the specific binding modes of these compounds within the active sites of their target enzymes.

E. coli DNA gyrase B: Docking studies of fluoroquinolone derivatives with the B subunit of E. coli DNA gyrase (PDB ID: 6F86) reveal crucial interactions that stabilize the drug-enzyme complex. researchgate.netresearchgate.net These interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding site. For example, studies on related quinoline compounds show interactions with residues like Asp73 and the formation of water-mediated bonds, which are critical for their inhibitory activity. nih.gov The quinolone scaffold binds non-covalently to the gyrase-DNA complex, inhibiting the re-ligation of cleaved DNA. mdpi.com

Human Topoisomerase IIα: While the primary targets of fluoroquinolones are bacterial gyrases, their interaction with human topoisomerases is also a subject of study to understand potential off-target effects. nih.gov Docking simulations of fluoroquinoline analogs against human topoisomerase IIα help to evaluate their binding patterns and affinities. nih.govresearchgate.net These studies are important for assessing the selectivity of the compounds and for designing derivatives with a higher affinity for bacterial enzymes over their human counterparts.

Table 2: Example Binding Affinities of Fluoroquinoline Derivatives with Target Enzymes from Docking Studies

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Derivative A | E. coli DNA gyrase B | -7.2 |

| Derivative B | E. coli DNA gyrase B | -6.5 |

| Derivative C | E. coli DNA gyrase B | -6.4 |

| Derivative A | Human topoisomerase IIα | -7.4 |

| Derivative B | Human topoisomerase IIα | -7.1 |

| Derivative C | Human topoisomerase IIα | -6.8 |

| (Note: Data is representative of findings for novel quinoline derivatives as reported in scientific literature.) nih.govresearchgate.net |

Molecular Docking Analysis for Ligand-Enzyme Interactions

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental for the experimental characterization of newly synthesized compounds like this compound. These methods confirm the chemical structure and purity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds (e.g., N-H, C-F, C=N, aromatic C-H) appear as characteristic peaks in the spectrum, confirming the presence of the amine, fluoro, and quinoline moieties. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation in organic chemistry. nih.gov They provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon atoms from the ¹³C NMR spectrum, allow for the unambiguous assignment of the compound's structure. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The wavelengths of maximum absorption (λmax) correspond to the energy required to promote electrons from the ground state to an excited state. These experimental results are often compared with theoretical data from TD-DFT calculations to validate the computational models. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the synthesized molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint of its atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the protons of the amine group. The chemical shifts of the ring protons are influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atom (-F). Protons on the same ring as the amino group are expected to be shifted to a higher field (lower ppm), while the fluorine atom will cause a downfield shift (higher ppm) for nearby protons. uncw.edu The amine protons would likely appear as a broad signal, the position of which can vary depending on the solvent and concentration. libretexts.org Based on data for 5-aminoquinoline (B19350), the aromatic protons are expected in the range of 6.7-8.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The spectrum of this compound would display nine distinct signals for each carbon atom in the quinoline ring system. The carbon atom directly bonded to the fluorine atom (C-8) is expected to show a large downfield shift and a significant C-F coupling constant, a characteristic feature of fluoroaromatic compounds. researchgate.net Conversely, the carbon attached to the amino group (C-5) and its ortho and para carbons would be shielded (shifted upfield) due to the electron-donating nature of the amine. Typical chemical shifts for aromatic carbons in quinoline derivatives fall within the 110-150 ppm range. bhu.ac.inresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 6.5 - 9.0 ppm | Aromatic protons on the quinoline ring. |

| ¹H | 4.0 - 5.5 ppm (broad) | Amine (-NH₂) protons, variable and may exchange with D₂O. |

| ¹³C | 110 - 165 ppm | Aromatic carbons. The C-F carbon (C8) is expected at the lower field end of this range. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com An N-H bending vibration should also be visible around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would likely appear as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the quinoline ring would produce several peaks in the 1400-1600 cm⁻¹ region. A significant band corresponding to the C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ range.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Fluoroaromatic | C-F Stretch | 1000 - 1300 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. For aromatic systems like this compound, the absorption bands are typically due to π → π* transitions. The quinoline ring itself shows absorption maxima around 277 nm and 313 nm. researchgate.net The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. researchgate.net This shift occurs because the lone pair of electrons on the nitrogen atom extends the conjugated π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other aminoquinolines confirm this effect, with absorption bands often appearing in the 340-380 nm range. researchgate.net

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent, and the amino group often enhances this property. nih.govchemimpex.com Upon excitation with UV light, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence properties, including the emission wavelength and quantum yield, can be sensitive to the solvent environment. researchgate.net For instance, studies on 5-aminoquinoline show that its fluorescence is significantly quenched in the presence of hydrogen-bond-donating solvents like water. researchgate.net While some aminoquinolines like 5-AQ and 8-AQ have been found to not display fluorescence when used as carbohydrate tags in specific HPLC analyses, many 8-amidoquinoline derivatives are effective fluorophores. nih.govnih.gov This suggests that the electronic environment around the amino group is critical for the emission properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂), the molecular weight is approximately 162.17 g/mol . According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which would be observed as the molecular ion peak (M⁺) in the mass spectrum.

The fragmentation pattern under electron impact (EI) ionization would provide further structural information. The stable aromatic quinoline ring is expected to be a major fragment. chempap.org Fragmentation of quinoline derivatives often involves the loss of small neutral molecules like HCN from the heterocyclic ring. chempap.orgcdnsciencepub.com The presence of the fluorine and amine substituents would also influence the fragmentation pathways, although cleavage of the aromatic ring itself is generally less favorable than the loss of substituents in more complex derivatives. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value (m/z) | Notes |

| Molecular Ion (M⁺) | 162 | Corresponds to the molecular weight of C₉H₇FN₂. |

| [M-HCN]⁺ | 135 | Characteristic loss from the quinoline ring. |

| [M-F]⁺ | 143 | Loss of the fluorine radical. |

| [M-NH₂]⁺ | 146 | Loss of the amino radical. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding how the chemical structure of this compound relates to its biological activity is crucial for medicinal chemistry and drug design. SAR and QSAR studies correlate molecular features (descriptors) with pharmacological effects.

Correlation of Molecular Structure with Biological Activity

While specific SAR studies on this compound are limited, extensive research on related 8-aminoquinolines (like the antimalarial drug primaquine) and fluoroquinolones provides a strong basis for predicting its biological profile. who.intpolicycommons.net

The 8-Amino Group: The amino group at the C-8 position is a key pharmacophore in a class of antimalarial drugs. slideshare.net Its presence is often essential for activity, though modifications to this group can modulate efficacy and toxicity. who.int

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline nucleus significantly impact biological activity. who.int

Fluorine at C-8: In the broader class of fluoroquinolone antibacterials, a fluorine atom at C-6 is typical and enhances activity. A halogen at the C-8 position has also been shown to enhance the activity of some fluoroquinolones against certain bacterial strains. nih.gov The strong electron-withdrawing nature of fluorine at C-8 would significantly alter the electronic distribution of the quinoline ring, potentially influencing its binding to biological targets.

Amine at C-5: Substituents at the C-5 position of 8-aminoquinolines are known to affect their properties. For example, introducing certain groups at position 5 can reduce the toxicity of some 8-aminoquinoline (B160924) derivatives. who.int In the case of 4-methyl-5-fluoroprimaquine, the presence of a fluorine atom at C-5 resulted in very high antimalarial activity, but also high toxicity, highlighting the sensitive role of halogen substitution on the benzene (B151609) portion of the quinoline ring. who.int

QSAR models developed for fluoroquinolone derivatives often show that electronic properties (such as the charges on specific atoms) and molecular descriptors (like the energy of the LUMO) are critical for antibacterial activity. researchgate.netmdpi.com These models suggest that modifications that alter the molecule's ability to participate in electronic interactions, such as the introduction of a fluorine atom and an amino group, are pivotal in determining its biological function. nih.gov

Table 4: Summary of Structure-Activity Relationships for Substituted Quinolines

| Structural Feature | Position | General Effect on Biological Activity | Reference |

| Amino Group | C-8 | Often essential for antimalarial activity. | who.intnih.gov |

| Halogen (e.g., Fluorine) | C-8 | Can enhance antibacterial activity. | nih.gov |

| Substituents | C-5 | Can modulate activity and toxicity; a C-5 fluoro group has been shown to increase antimalarial potency. | who.int |

| Oxygen function (e.g., Methoxy) | C-6 | Generally enhances antimalarial activity in the 8-aminoquinoline class. | who.int |

| Substituents | C-7 | Introduction of groups generally leads to a loss of antimalarial activity. | who.int |

Insufficient Information for Article Generation

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of specific research on this molecule to fulfill the detailed requirements of the requested article. While general information on the broader classes of quinoline and fluoroquinolone derivatives is available, specific computational, spectroscopic, and structure-activity relationship studies focused solely on this compound are not present in the accessible literature.

The initial search strategy aimed to gather data for the following sections:

Predictive Models for Biological Activity (e.g., using BuildQSAR and QSARINS software)

The search yielded general studies on quinoline derivatives, which occasionally mentioned the effects of fluorine substitution or the presence of an amine group on biological activity. However, these studies did not provide the specific focus on the 8-fluoro and 5-amino substitution pattern required to generate a scientifically accurate and detailed article as per the provided outline.

Furthermore, no specific Quantitative Structure-Activity Relationship (QSAR) models developed using software such as BuildQSAR or QSARINS for this compound or its closely related derivatives could be located. The existing literature discusses QSAR models for broader categories of fluoroquinolones with different substitution patterns and for various biological endpoints, making it scientifically unsound to extrapolate these findings directly to this compound.

Without dedicated research on this specific compound, any attempt to generate the requested article would involve speculation and generalization from tangentially related compounds, which would not meet the required standards of scientific accuracy and specificity. Therefore, it is not possible to proceed with the generation of the article as instructed.

Table of Compounds Mentioned

Mechanistic Studies and Biological Applications of 8 Fluoroquinolin 5 Amine and Its Analogs

Mechanisms of Chemical Reactivity and Transformation

The chemical versatility of 8-Fluoroquinolin-5-amine is largely dictated by the reactivity of its primary aromatic amine group and the activated quinoline (B57606) ring system. These features allow it to serve as a key building block in the synthesis of a wide range of derivatives through several fundamental reaction mechanisms.

Nucleophilic substitution is a foundational class of reactions where an electron-rich nucleophile attacks an atom or group, replacing a leaving group. The amine moiety (-NH2) of this compound, with its lone pair of electrons on the nitrogen atom, is an effective nucleophile. This allows it to participate in reactions where it displaces a leaving group on an electrophilic center, typically an alkyl halide.

The mechanism can proceed via two primary pathways:

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the amine attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. This pathway is favored for methyl and primary alkyl halides due to minimal steric hindrance.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophilic amine. The rate-determining step is the formation of the carbocation. This pathway is more common for tertiary alkyl halides.

In the context of the quinoline scaffold, nucleophilic aromatic substitution (SNAr) is also a highly relevant mechanism. For instance, in the synthesis of fluoroquinolone analogs, an amine can act as a nucleophile to displace a halogen (like chlorine) at an activated position on the quinoline ring system, such as C-7. The presence of electron-withdrawing groups, for example, a nitro group at the C-8 position, can facilitate this type of addition-elimination reaction by stabilizing the intermediate Meisenheimer complex.

Alkylation of the amine group on this compound involves the formation of a new carbon-nitrogen bond, typically through reaction with an alkyl halide. This reaction follows the principles of nucleophilic substitution, where the primary amine attacks the alkyl halide to form a secondary amine.

A significant challenge in the alkylation of primary amines is the potential for polyalkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. Consequently, this secondary amine can compete with the remaining primary amine to react with the alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can be even more reactive, potentially leading to the formation of a quaternary ammonium (B1175870) salt.

This "runaway" reaction makes it difficult to selectively produce a mono-alkylated product. To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the starting amine or employing protecting groups to modulate the reactivity of the amine. For example, the amine can be converted into a sulfonamide, which can then be alkylated and subsequently deprotected to yield the desired secondary amine.

The primary amine group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This is a reversible condensation reaction that typically occurs under mildly acidic conditions.

The mechanism involves several key steps:

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a carbon-nitrogen double bond. This results in a positively charged species called an iminium ion.

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst.

Research has demonstrated the synthesis of Schiff bases from the closely related 8-aminoquinoline (B160924) with various aldehydes, such as 2-hydroxy naphthaldehyde and ortho-vanillin, confirming the reactivity of the 5- or 8-amino group on the quinoline scaffold in this transformation. To drive the reaction toward the product, the water formed as a byproduct is typically removed.

Amide derivatives can be synthesized from this compound by reacting it with carboxylic acid derivatives like acid chlorides or anhydrides. These resulting amides can be hydrolyzed back to the parent amine and a carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the amine portion is eliminated as a neutral amine (which is then protonated under the acidic conditions to form an ammonium salt), leaving behind the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate. The amide ion is then expelled as a leaving group, forming a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the amide ion is protonated by water to form the amine. This final acid-base step drives the reaction to completion.

The synthesis of carboxamide groups has been demonstrated on quinoline scaffolds, for example, by reacting a primary aromatic amine on the ring with substituted benzoyl chlorides, indicating a practical pathway for creating the amide linkage that can subsequently be hydrolyzed.

Biological Activity and Molecular Mechanisms of Action

Derivatives of the quinoline scaffold are well-established as a major class of antibacterial agents. The biological activity of analogs derived from this compound is heavily influenced by the nature of the substituents on the quinoline ring. Modifications, particularly at the C-7 position, can significantly alter the spectrum and potency of these compounds.

Studies on related 8-nitrofluoroquinolones, where various primary amine appendages were introduced at the C-7 position, have provided valuable insights into structure-activity relationships. The antibacterial activity of these derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the lipophilicity of the C-7 substituent plays a critical role; more lipophilic groups tended to enhance activity against Gram-positive strains, while more hydrophilic groups favored activity against Gram-negative bacteria. For instance, derivatives containing p-toluidine (B81030) and p-chloroaniline at C-7 showed good activity against S. aureus.

Similarly, Schiff bases derived from the related 8-aminoquinoline scaffold have been shown to possess antibacterial properties. The core 8-hydroxyquinoline (B1678124) structure, a close analog, is also known to be a potent antimicrobial agent against resistant pathogens like Staphylococcus aureus and Enterococcus faecalis. Furthermore, research on 5-amino-8-hydroxyquinoline has confirmed its antibacterial efficacy, particularly against S. aureus. This body of evidence suggests that the this compound core is a promising scaffold for developing new antibacterial agents with a broad spectrum of activity.

Data adapted from a study on 8-nitrofluoroquinolone analogs. "ND" indicates that the antibacterial activity was not detected.

Anticancer and Cytotoxic Activities

The anticancer potential of this compound analogs has been evaluated through various in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Studies on 8-aminoquinoline (8-AQ) derivatives, which are close structural analogs, have demonstrated their ability to inhibit the proliferation of cancer cell lines. For example, glycoconjugates of 8-AQ have been tested against human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that these compounds can exert cytotoxic effects, with their activity being influenced by the specific chemical modifications to the 8-AQ core structure nih.gov.

For instance, certain 8-AQ glycoconjugates displayed significant cytotoxicity against MCF-7 cells, with IC50 values indicating potent inhibition of cell proliferation. The presence of copper ions was also found to enhance the cytotoxic activity of some of these derivatives, suggesting a potential mechanism involving metal chelation nih.gov. Another related compound, 5-amino-8-hydroxyquinoline, has also been noted for its high antiproliferative activity against a range of human cancer cell lines nih.gov.

Table 2: In Vitro Cytotoxicity of 8-Aminoquinoline Glycoconjugate Analogs (IC50 in µM)

| Compound | HCT 116 | MCF-7 |

|---|---|---|

| 8-AQ Glycoconjugate 1 | 116.4 ± 5.9 | 78.1 ± 9.3 |

| 8-AQ Glycoconjugate 2 | 687.8 ± 35.7 | 116.4 ± 2.7 |

| 8-AQ Glycoconjugate 3 | 329.2 ± 5.4 | 149.6 ± 1.8 |

Data is for 8-aminoquinoline derivatives, which are structural analogs of this compound. IC50 values represent the concentration required to inhibit 50% of cell growth. nih.gov

A critical aspect of anticancer drug development is selectivity—the ability of a compound to be more toxic to cancer cells than to normal, healthy cells. This minimizes side effects and improves the therapeutic window. Analogs of this compound have been investigated for their selective cytotoxicity.

In the study of 8-aminoquinoline glycoconjugates, cytotoxicity was also assessed against a normal human dermal fibroblast (NHDF-Neo) cell line. By comparing the IC50 values for cancer cells to those for normal cells, a selectivity index (SI) can be calculated. The results showed that some 8-AQ derivatives exhibited improved selectivity towards cancer cells compared to their 8-hydroxyquinoline counterparts nih.gov. For example, one of the 8-AQ glycoconjugates demonstrated significantly better selectivity for the MCF-7 breast cancer cell line over the normal fibroblast cell line nih.gov.

Furthermore, research on quinoline-5-sulfonamide (B3425427) derivatives has also highlighted selectivity. One such compound showed high activity against three different cancer cell lines while exhibiting no toxicity to a non-cancerous human fibroblast cell line at concentrations up to 100 µM mdpi.com. This suggests that the quinoline scaffold can be modified to achieve a desirable level of cancer cell-specific cytotoxicity.

Human topoisomerase IIα is a well-established target for a number of clinically used anticancer drugs mdpi.commdpi.com. This enzyme is essential for cell division, as it resolves the topological challenges of DNA during replication and chromosome segregation. Inhibitors of topoisomerase IIα can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage nih.gov.

Fluoroquinolones, the parent class of compounds, are known to interact with topoisomerases. While their primary targets are bacterial topoisomerases, some have been shown to affect human topoisomerases as well. Certain photochemically genotoxic fluoroquinolones have been found to inhibit human topoisomerase IIα, particularly in the presence of UVA irradiation nih.gov. This inhibition is thought to occur through a UV-induced affinity of the fluoroquinolone for the DNA:topoisomerase complex nih.gov.

More directly, novel pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized as potential anticancer agents targeting human topoisomerases. One such derivative demonstrated a pattern of topoisomerase IIα inhibition equivalent to that of the well-known anticancer drug etoposide (B1684455) mdpi.com. This highlights the potential for quinoline-based structures to be developed as effective inhibitors of human topoisomerase IIα for cancer therapy.

RET Inhibition

The quinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, including those targeting the REarranged during Transfection (RET) receptor tyrosine kinase. The RET kinase is a crucial target in certain types of cancer, particularly medullary thyroid cancer (MTC), where its gain-of-function mutations are a primary cause of the disease's aggressiveness. nih.govacs.org While direct studies on this compound as a RET inhibitor are not extensively documented in the reviewed literature, the activity of its structural analogs highlights the potential of this chemical class.

Several multikinase inhibitors with a quinoline or quinazoline (B50416) core, such as Vandetanib, Cabozantinib, and Lenvatinib, have demonstrated significant RET inhibitory activity and are used in clinical settings. nih.govacs.orgnih.gov More specific research has focused on designing novel quinoline-based scaffolds with improved selectivity for RET. For instance, a series of thieno[3,2-c]quinoline derivatives were investigated as potential RET inhibitors. In vitro evaluation of these compounds against the MTC cell line TT(C634R), which harbors a RET mutation, identified several derivatives as promising anticancer agents with IC₅₀ values in the micromolar range. nih.gov Computational docking studies further supported the potential of these thieno[3,2-c]quinoline molecules to bind effectively within the RET tyrosine kinase domain. nih.govacs.org These findings underscore the capacity of the quinoline framework to serve as a foundation for developing potent and selective RET inhibitors.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Thieno[3,2-c]quinoline 6a | TT(C634R) | 10-20 |

| Thieno[3,2-c]quinoline 6b | TT(C634R) | 1-10 |

| Thieno[3,2-c]quinoline 6c | TT(C634R) | 1-10 |

| Thieno[3,2-c]quinoline 6d | TT(C634R) | 1-10 |

Antioxidant Activities and Radical Scavenging Potential

Quinoline derivatives are recognized for their antioxidant properties, a biological activity of significant interest due to the role of oxidative stress in numerous diseases. The ability to scavenge free radicals is a key mechanism behind this activity. Research into 8-hydroxyquinoline (8HQ) and its substituted derivatives has revealed potent antioxidant capabilities.

A study investigating various derivatives of 8HQ found that the introduction of an amino group at the C-5 position significantly enhances antioxidant activity. researchgate.netnih.gov Specifically, 5-amino-8-hydroxyquinoline was identified as the most potent antioxidant among the tested compounds, exhibiting a stronger radical scavenging effect than the standard antioxidant α-tocopherol in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov This suggests that the electronic properties conferred by the amino group at the C-5 position, adjacent to the quinoline nitrogen, are crucial for this enhanced activity. Further studies have involved synthesizing hybrid molecules that combine the 8-aminoquinoline scaffold with natural antioxidants like caffeic and ferulic acids to leverage their respective radical-scavenging properties. mdpi.com These findings indicate that the 5-aminoquinoline (B19350) core, as present in this compound, is a promising structural motif for the development of effective antioxidant agents.

| Compound | Assay | IC₅₀ (µM) |

|---|---|---|

| 5-Amino-8-hydroxyquinoline | DPPH Radical Scavenging | 8.70 |

| α-Tocopherol (Positive Control) | DPPH Radical Scavenging | 13.47 |

Antifungal and Antimalarial Activities of Quinoline Derivatives

The quinoline nucleus is a cornerstone in the development of antimicrobial and antimalarial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including fungi and Plasmodium parasites.

Antifungal Activity: Numerous studies have confirmed the efficacy of quinoline derivatives against pathogenic fungi. For example, hybrid quinoline-sulfonamide cadmium(II) complexes have shown excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.19 µM. mdpi.com Other quinoline-based hydroxyimidazolium hybrids have demonstrated remarkable activity against Cryptococcus neoformans (MIC = 15.6 µg/mL) and moderate activity against Candida and Aspergillus species. mdpi.com The mechanism of action often involves disrupting fungal cell wall integrity or inhibiting essential enzymes. tandfonline.com The versatility of the quinoline scaffold allows for structural modifications that can tune the antifungal spectrum and potency. tandfonline.comnih.govnih.gov

| Compound Class | Fungal Species | MIC Value |

|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 µg/mL |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 µg/mL |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 19.04 × 10⁻⁵ mg/mL (approx. 0.19 µM) |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Candida albicans | 6.25 µg/mL |

Antimalarial Activity: The 4-aminoquinoline (B48711) and 8-aminoquinoline scaffolds are historically significant in antimalarial drug discovery, with Chloroquine and Primaquine being prominent examples. Research continues to explore new derivatives to combat widespread drug resistance. researchgate.net 8-Aminoquinolines are particularly valued for their activity against the liver stages of Plasmodium infections. researchgate.net Studies on various 8-aminoquinoline analogs have shown potent activity against blood-stage Plasmodium falciparum, with some compounds exhibiting IC₅₀ values in the nanomolar range, an order of magnitude more potent than primaquine. asm.org Furthermore, 5-aryl-8-aminoquinoline derivatives have demonstrated high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The proposed mechanism for many quinoline antimalarials involves the inhibition of hematin (B1673048) polymerization in the parasite's food vacuole. asm.org

| Compound | P. falciparum Strain | Average IC₅₀ (nM) |

|---|---|---|

| WR 249420 | Panel of 7 clones/isolates | 50-100 |

| WR 266848 | Panel of 7 clones/isolates | 50-100 |

| WR 242511 | Panel of 7 clones/isolates | 50-100 |

| Primaquine (Reference) | Panel of 7 clones/isolates | >500 |

| Compound AM1 | CQ-sensitive & resistant strains | 16-53 |

Pharmacological and Toxicological Considerations in Pre-Clinical Research

Drug-Likeness Properties and Lipinski's Rule of Five

In early-stage drug discovery, assessing the "drug-likeness" of a compound is critical for predicting its potential for oral bioavailability. Lipinski's Rule of Five provides a set of guidelines based on the physicochemical properties of known orally active drugs. wikipedia.orgdrugbank.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.comtiu.edu.iq

These parameters influence a molecule's ability to pass through cellular membranes and remain in circulation. wikipedia.org Compounds that adhere to the Rule of Five tend to have lower attrition rates during clinical trials.

An analysis of the physicochemical properties of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting a favorable profile for potential oral activity. Its small size, moderate lipophilicity, and limited number of hydrogen bonding groups place it well within the chemical space of successful oral drugs.

| Property | Lipinski's Rule | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 162.17 Da | Yes |

| log P (Lipophilicity) | ≤ 5 | 1.8 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |

Preliminary Toxicological Profiles and Nonclinical Pharmacokinetic Studies

Before a drug candidate can advance to human trials, its safety and pharmacokinetic profile must be thoroughly evaluated in preclinical studies. semanticscholar.org These investigations are essential for identifying potential toxicities and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. uky.edu For quinoline derivatives, this process involves a combination of in vitro assays and in vivo animal models.

Nonclinical studies for novel aminoquinoline antimalarials, for example, involve extensive in vitro screening and in vivo pharmacokinetic evaluations in mice to identify leads with favorable ADME properties, low risk for drug-drug interactions, and desirable plasma exposure and half-life. uky.edumdpi.com Preclinical toxicology studies in animal models (e.g., rats, dogs) are conducted to establish a safety profile and identify any dose-limiting toxicities. dtic.mil For instance, studies on the 8-aminoquinoline derivative WR238605 in rats identified dose-related hematologic effects and aspermatogenesis, highlighting specific organ toxicities to monitor. dtic.mil In contrast, another novel 4-aminoquinoline derivative, MG3, demonstrated an excellent preclinical profile with good oral bioavailability and low toxicity in rats, dogs, and non-human primates. mdpi.com These studies are performed under Good Laboratory Practices (GLP) guidelines to ensure data quality and reliability for submission to regulatory agencies like the U.S. Food and Drug Administration (FDA). dtic.mil

Hazard Identification and GHS Classification in Research Settings

In a research and development environment, proper hazard identification and communication are paramount for ensuring laboratory safety. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for this purpose. nih.govchemradar.com While a specific GHS classification for this compound is not available, a probable classification can be inferred from closely related analogs, such as 8-Aminoquinoline. sigmaaldrich.com

Based on the data for 8-Aminoquinoline, the compound is classified as causing skin and serious eye irritation. sigmaaldrich.com Therefore, in a research setting, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The GHS classification dictates the use of specific pictograms, signal words, and hazard (H) and precautionary (P) statements on labels and Safety Data Sheets (SDS). era-environmental.com

| GHS Element | Description |

|---|---|

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Skin Irritation (Category 2) Eye Irritation (Category 2A) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements (Examples) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Vandetanib |

| Cabozantinib |

| Lenvatinib |

| 5-Amino-8-hydroxyquinoline |

| α-Tocopherol |

| Caffeic acid |

| Ferulic acid |

| Chloroquine |

| Primaquine |

Metabolic Pathways and In Vivo Activity

The metabolic fate and in vivo activity of this compound are not extensively documented in publicly available scientific literature. However, insights into its potential biotransformation and biological effects can be extrapolated from studies on structurally related quinoline derivatives, including fluoroquinolines and aminoquinolines. The metabolic pathways of such compounds are diverse and significantly influence their efficacy and safety profiles.

Metabolic Pathways of Related Quinolines

The metabolism of quinoline derivatives is complex, involving a range of enzymatic reactions primarily occurring in the liver. Microsomal oxidative mechanisms, particularly those involving cytochrome P450 (CYP) enzymes, play a crucial role. nih.gov The extent of biotransformation can vary widely among different quinoline-based compounds. nih.gov

For fluoroquinolones, metabolic alterations often target substituents on the quinoline core, such as the piperazinyl moiety in some antibacterial agents. nih.gov These transformations, including the formation of oxo-metabolites, generally result in compounds with reduced microbiological activity. nih.gov

Studies on 8-aminoquinolines, a class of compounds known for their antimalarial activity, have revealed that metabolism is closely linked to their biological effects, including potential toxicity. For instance, the metabolism of primaquine, a well-known 8-aminoquinoline, is enantioselective. The (S)-enantiomer is more susceptible to CYP2D6-catalyzed ring oxidation, while the (R)-enantiomer is primarily metabolized through oxidation of the terminal amine on its side chain. doi.org The metabolic products of 8-aminoquinolines, such as 5-hydroxy and 6-hydroxy derivatives, can form quinoneimine-type compounds, which are implicated in methemoglobin formation. nih.govwho.int

Research on 5-aminoquinoline has demonstrated its metabolism in vitro through the action of liver cytosol enzymes. The identified metabolites include 5-amino-2-hydroxy quinoline, 5-acetyl-aminoquinoline, and 5-acetylamino-2-hydroxy quinoline, indicating that both oxidation and acetylation are key metabolic pathways for this compound. nih.gov

Based on these findings for related compounds, the potential metabolic pathways for this compound can be hypothesized. The presence of the amino group at the 5-position suggests that N-acetylation could be a significant metabolic route. The quinoline ring itself is susceptible to oxidation, potentially at various positions, catalyzed by CYP450 enzymes. The fluorine atom at the 8-position may influence the regioselectivity of these oxidative reactions and could potentially be a site for metabolic defluorination, a pathway observed in some fluoroquinolones in aquatic animals. mdpi.com

Table 1: Summary of Metabolic Pathways for Structurally Related Quinolines

| Compound Class | Key Metabolic Reactions | Primary Enzymes Involved | Resulting Metabolites | Reference |

| Fluoroquinolones | Microsomal oxidation, Glucuronide conjugation | Cytochrome P450 | Oxoquinolone metabolites, Glucuronide conjugates | nih.gov |

| 8-Aminoquinolines | Ring oxidation, Side-chain oxidation | CYP2D6 | Hydroxylated derivatives, Quinoneimines | doi.orgnih.gov |

| 5-Aminoquinoline | Oxidation, Acetylation | Aldehyde oxidase, N-acetyl transferase | 5-amino-2-hydroxy quinoline, 5-acetyl-aminoquinoline | nih.gov |

In Vivo Activity of Related Quinolines

The in vivo activities of quinoline derivatives are broad and depend heavily on their substitution patterns.

Antimalarial Activity: Aminoquinolines have a long history as antimalarial agents. nih.govnih.gov For example, various 4-aminoquinoline derivatives have demonstrated potent activity against Plasmodium berghei in mice. nih.govoup.commanchester.ac.uk The in vivo efficacy of these compounds is a critical factor in the development of new treatments for malaria. nih.gov

Antibacterial Activity: Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both gram-negative and gram-positive bacteria. youtube.com Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. youtube.com The in vivo efficacy of fluoroquinolones has been demonstrated in various animal models of infection. For instance, ciprofloxacin (B1669076) has shown effectiveness in murine models of Aeromonas hydrophila infections. nih.gov

Anticancer Activity: Some aminoquinolines have been investigated for their potential as anticancer agents. They can exert antiproliferative effects through various mechanisms, including cell cycle arrest and inhibition of signaling pathways like PI3K/Akt/mTOR. nih.gov

Given the structural features of this compound, it is plausible that it could exhibit biological activities similar to those of other fluoro- and amino-substituted quinolines. The presence of the 5-amino group, a feature found in some antimalarial and anticancer quinolines, suggests potential in these therapeutic areas. The 8-fluoro substitution could modulate the compound's electronic properties and bioavailability, potentially influencing its in vivo activity.

Table 2: In Vivo Activity of Selected Quinolines and their Analogs

| Compound/Analog | In Vivo Model | Observed Activity | Reference |

| (+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Plasmodium berghei in mice | Potent antimalarial activity | nih.gov |

| Ciprofloxacin | Murine Aeromonas hydrophila infection | Effective antibacterial activity | nih.gov |

| 4-Aminoquinoline derivatives (1m, 1o, 2c, 2j) | Plasmodium berghei in BALB/c mice | Cured infection | nih.gov |

Applications and Future Directions in Chemical and Biomedical Research

Development of Novel Therapeutic Agents

The quinoline (B57606) ring system is a well-established pharmacophore, and the introduction of a fluorine atom and an amino group at specific positions can significantly modulate the biological activity of the resulting compounds. This has led to the investigation of 8-fluoroquinolin-5-amine derivatives as potential therapeutic agents in various disease areas.

Lead Compound Identification and Optimization in Drug Discovery

In the realm of drug discovery, the identification of a "lead compound" is a critical first step. A lead compound is a chemical structure that exhibits a desired biological activity and serves as a starting point for the development of a new drug. The process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization.

The this compound scaffold offers several advantages for lead compound identification and optimization. The quinoline core provides a rigid framework that can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The fluorine atom at the 8-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's physicochemical properties, such as lipophilicity and pKa. The primary amine at the 5-position serves as a versatile handle for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic profile.

While specific examples of this compound itself as a lead compound are not extensively documented in publicly available research, the broader class of fluoroquinolones has been a rich source of lead compounds in various therapeutic areas. For instance, the development of many antibacterial and anticancer agents has originated from the optimization of a fluoroquinolone-based lead. The general principles of lead optimization, such as modifying substituents to improve target engagement and reduce off-target effects, are directly applicable to derivatives of this compound.

Design and Synthesis of Targeted Cancer Chemotherapy Agents

The development of targeted cancer therapies, which are designed to interfere with specific molecules involved in cancer cell growth and survival, is a major focus of modern oncological research. Fluoroquinolone derivatives have emerged as a promising class of compounds in this area, with many exhibiting potent anticancer activity through various mechanisms of action.

One of the primary mechanisms by which fluoroquinolones exert their anticancer effects is through the inhibition of topoisomerases I and II, enzymes that are essential for DNA replication and repair. nih.gov By inhibiting these enzymes, fluoroquinolone derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. nih.gov The structural features of the fluoroquinolone scaffold, including the planar aromatic ring system and the presence of specific substituents, are crucial for their interaction with the topoisomerase-DNA complex.

Research into quinoline-based compounds has demonstrated their potential as anticancer agents. For example, certain quinoline-chalcone derivatives have shown significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater potency than the commonly used chemotherapy drug 5-fluorouracil. mdpi.com The design of these derivatives often involves modifying the quinoline core to enhance their interaction with biological targets and improve their selectivity for cancer cells.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | mdpi.com |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | mdpi.com |

| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | mdpi.com |

| 5-Fluorouracil (5-FU) | MGC-803 (Gastric Cancer) | 6.22 | mdpi.com |

| 5-Fluorouracil (5-FU) | HCT-116 (Colon Cancer) | 10.4 | mdpi.com |

| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 11.1 | mdpi.com |

| Ciprofloxacin (B1669076) Derivative 97 | A549 (Lung Cancer) | 27.71 | nih.gov |

| Ciprofloxacin Derivative 97 | HepG2 (Liver Cancer) | 22.09 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Broad-Spectrum Antimicrobial Agents

The discovery of nalidixic acid, the first quinolone antibiotic, paved the way for the development of a large and important class of antimicrobial agents. nih.gov The subsequent introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position of the quinolone scaffold led to the creation of the fluoroquinolones, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair. nih.gov This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The specific substituents on the fluoroquinolone ring system play a critical role in determining the spectrum and potency of their antimicrobial activity.

While research specifically on this compound as an antimicrobial agent is limited, studies on related 8-nitrofluoroquinolone derivatives have provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov In these studies, various primary amine appendages were introduced at the C-7 position of an 8-nitrofluoroquinolone nucleus. nih.gov The resulting derivatives were then evaluated for their antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

These studies revealed that the nature of the substituent at the C-7 position significantly influences the antimicrobial activity. nih.gov For example, derivatives with more lipophilic groups at this position tended to show enhanced activity against Gram-positive strains. nih.gov This suggests that by carefully selecting the substituents on the this compound scaffold, it may be possible to develop novel antimicrobial agents with improved potency and a broader spectrum of activity.

Table 2: Antimicrobial Activity of Selected 8-Nitrofluoroquinolone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | ~0.97 | nih.gov |

| Compound 3 | E. coli | ~4.7 | nih.gov |

| Compound 9g | S. aureus | ~1.2 | nih.gov |

| Compound 9g | E. coli | ~8.8 | nih.gov |

| Compound 11 | S. aureus | ~0.58 | nih.gov |

| Compound 9b | S. aureus | ~0.65 | nih.gov |

MIC is the minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

Advanced Materials and Chemical Biology Tools

Beyond its potential therapeutic applications, the this compound scaffold is also a valuable building block for the development of advanced materials and chemical biology tools. Its unique electronic and photophysical properties, combined with its ability to coordinate with metal ions, make it an attractive candidate for a variety of applications in these fields.

Quinoline Derivatives as Ligands in Coordination Chemistry

The nitrogen atom in the quinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making it and its derivatives potential ligands in coordination chemistry. The resulting metal complexes can exhibit a wide range of interesting properties, including catalytic activity, luminescence, and unique magnetic behavior.

Derivatives of 8-hydroxyquinoline (B1678124), a closely related compound, are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov These complexes have been investigated for numerous applications, including as anticancer agents and in materials science. nih.gov Similarly, 8-aminoquinoline (B160924) derivatives have been used to synthesize polydentate ligands that can form stable complexes with transition metals. researchgate.net

The introduction of a fluorine atom at the 8-position of the quinoline ring can influence the coordination properties of the ligand by altering its electronic properties. The electron-withdrawing nature of the fluorine atom can affect the basicity of the quinoline nitrogen and the amino group, which in turn can modulate the stability and reactivity of the resulting metal complexes. The ability to fine-tune the electronic and steric properties of the ligand through derivatization of the amino group provides a powerful tool for the design of novel coordination complexes with desired properties.

Fluoroquinolines in Probe Development for Biological Systems

Fluorescent probes are indispensable tools in chemical biology and biomedical research, enabling the visualization and tracking of specific molecules and processes in living cells and organisms. The quinoline scaffold is a common component of many fluorescent probes due to its inherent fluorescence and its ability to interact with various analytes.

Derivatives of 8-aminoquinoline have been extensively investigated as fluorescent probes for the detection of metal ions, particularly zinc (II). mdpi.com These probes typically operate via a photoinduced electron transfer (PET) mechanism, where the binding of the metal ion to the quinoline ligand disrupts the PET process and leads to an increase in fluorescence intensity. The sensitivity and selectivity of these probes can be tuned by modifying the substituents on the quinoline ring and by incorporating other functional groups into the probe structure.

The this compound scaffold offers several potential advantages for the development of novel fluorescent probes. The fluorine atom can enhance the photostability of the probe and shift its excitation and emission wavelengths. The amino group provides a convenient point of attachment for other molecular components, such as recognition elements for specific analytes or linkers for conjugation to biomolecules. By leveraging these features, it is possible to design and synthesize a new generation of fluoroquinoline-based fluorescent probes with improved performance for a wide range of applications in biological imaging and sensing.

Emerging Research Areas and Unexplored Potential of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application in a wide array of therapeutic areas. Within this broad class of compounds, this compound is emerging as a versatile building block and a molecule of interest for further investigation. Its unique substitution pattern, featuring a fluorine atom at the 8-position and an amine group at the 5-position, offers distinct electronic properties and multiple reactive sites for the development of novel chemical entities. This section will delve into the nascent and potential research trajectories for this compound, focusing on its unexplored pharmacological activities, its utility in the synthesis of complex fluoroquinoline architectures, and the prospective integration of computational approaches to accelerate research in this area.

Investigations into Additional Pharmacological Activities

While the pharmacological profile of this compound itself is not extensively documented in publicly available literature, the broader family of quinolines and aminoquinolines exhibits a remarkable range of biological activities. These established activities in closely related analogues provide a strong rationale for the exploration of this compound in various therapeutic contexts.

One of the most well-established applications of aminoquinolines is in the treatment of malaria. For decades, 4-aminoquinoline (B48711) and 8-aminoquinoline derivatives have been pivotal in antimalarial chemotherapy. The 8-aminoquinoline scaffold, in particular, is known for its activity against the liver stages of the Plasmodium parasite. Given this precedent, this compound represents an intriguing candidate for screening in antimalarial assays. The introduction of a fluorine atom at the 8-position could modulate the compound's metabolic stability, potency, and pharmacokinetic profile.

Beyond its potential as an antimalarial agent, the fluoroquinolone core is synonymous with antibacterial activity. The fluorine atom at a position analogous to the C-6 position in many marketed fluoroquinolone antibiotics is a critical determinant of their antibacterial efficacy. Therefore, derivatives of this compound warrant investigation for their potential to inhibit bacterial growth, particularly against drug-resistant strains.

Recent research has also highlighted the anticancer potential of quinoline derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and angiogenesis. A patent application has disclosed the use of this compound in the synthesis of pyrazole (B372694) derivatives as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). google.com MALT1 is a key regulator of NF-κB signaling, which is a hallmark of certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). google.com This suggests a direct avenue for investigating the anticancer properties of this compound derivatives, particularly in the context of hematological malignancies.

Furthermore, the quinoline nucleus is a privileged scaffold for the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The amino group of this compound provides a convenient handle for the introduction of various side chains to target the ATP-binding site of specific kinases.

The table below summarizes the potential pharmacological activities of this compound based on the known activities of related compounds.

| Potential Pharmacological Activity | Rationale based on Structurally Similar Compounds |

| Antimalarial | The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. |

| Antibacterial | The fluoroquinolone core is a key feature of many potent antibacterial agents. |

| Anticancer (MALT1 Inhibition) | Used as a precursor for the synthesis of pyrazole derivatives with MALT1 inhibitory activity. google.com |

| Kinase Inhibition | The quinoline scaffold is a common core in many kinase inhibitors. |

Novel Synthetic Routes for Complex Fluoroquinoline Architectures

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex and polyfunctionalized fluoroquinolone architectures. The presence of both a nucleophilic amino group and an aromatic ring system that can undergo electrophilic substitution, coupled with the directing effects of the fluorine and amino substituents, offers a rich landscape for chemical transformations.

A key synthetic application of this compound has been demonstrated in the preparation of novel heterocyclic systems. For instance, it serves as a key intermediate in the synthesis of pyrazole derivatives. In a patented synthetic route, this compound undergoes diazotization followed by a reduction to form a hydrazine (B178648) intermediate. google.com This hydrazine can then be cyclized with a suitable partner to construct the pyrazole ring, which is fused or linked to the fluoroquinoline core. This approach highlights the utility of the amino group in facilitating the construction of new ring systems.

The table below outlines a synthetic step involving this compound as described in the patent literature. google.com

| Reactant | Reagents | Product | Application |

| This compound | 1. Sodium nitrite, Hydrochloric acid2. Tin(II) chloride | 8-Fluorquinolin-5-yl)hydrazine | Intermediate for the synthesis of pyrazole-based MALT1 inhibitors |

Future research could explore the use of this compound in multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical way to build molecular complexity in a single step. The amino group of this compound could participate in a variety of MCRs, such as the Ugi or Passerini reactions, to generate libraries of novel fluoroquinolone derivatives for biological screening.

Furthermore, the fluoroquinoline core of this compound can be further functionalized. The development of C-H activation methodologies could allow for the direct introduction of substituents onto the quinoline ring system, providing access to a wider range of derivatives with potentially improved pharmacological properties. The fluorine atom at the 8-position can also influence the regioselectivity of these reactions.

Integration of Artificial Intelligence and Machine Learning in Fluoroquinoline Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be applied to various stages of the research pipeline, from target identification and hit discovery to lead optimization and prediction of pharmacokinetic properties. For a scaffold like this compound, AI and ML can play a significant role in unlocking its full therapeutic potential.

One of the primary applications of AI in this context would be in the prediction of biological activities. By training ML models on large datasets of known quinoline and fluoroquinolone derivatives with their associated biological data, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models could then be used to predict the potential pharmacological activities of novel derivatives of this compound before they are synthesized, thus prioritizing the most promising candidates and reducing the time and cost of experimental work.

AI can also be instrumental in the design of novel synthetic routes. Retrosynthesis prediction tools, powered by deep learning, can suggest efficient and novel pathways for the synthesis of complex fluoroquinoline architectures starting from this compound. These tools can analyze vast databases of chemical reactions to propose synthetic strategies that may not be immediately obvious to a human chemist.

Moreover, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. Early prediction of these properties is crucial for the success of a drug development program. By identifying potential liabilities at an early stage, researchers can focus their efforts on designing molecules with more favorable drug-like properties.

The integration of AI and ML in fluoroquinoline research can be summarized in the following table:

| Application of AI/ML | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Accelerate the discovery of new pharmacological activities for its derivatives. |

| Retrosynthesis Prediction | Design efficient and novel synthetic routes to complex fluoroquinoline architectures. |

| ADMET Prediction | Prioritize the synthesis of derivatives with favorable drug-like properties. |

| De Novo Drug Design | Generate novel fluoroquinolone structures with desired pharmacological profiles. |

常见问题

Q. What are the optimal synthetic routes for 8-Fluoroquinolin-5-amine, and how do reaction conditions influence yield?

The synthesis of halogenated quinoline derivatives like this compound typically involves halogenation and amination steps. For analogous compounds (e.g., 5-Chloroisoquinolin-8-amine), chlorination followed by amination under controlled conditions (e.g., DMSO or dichloromethane as solvents, 60–100°C) is common . Fluorination may require specialized reagents (e.g., Selectfluor) or fluorinated precursors. Reaction optimization should include monitoring temperature, solvent polarity, and stoichiometry to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How should this compound be stored to ensure long-term stability?

Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. Lyophilized powders are stable at room temperature (RT) if kept desiccated . Repeated freeze-thaw cycles must be avoided by aliquoting solutions. For solubility, gentle heating (37°C) with sonication is recommended .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization involves:

- NMR : H and F NMR to confirm substitution patterns and amine proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (162.16 g/mol) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm . Structural analogs (e.g., 6-Fluoro-2-methylquinolin-5-amine) are validated via similar protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) influence the biological activity of this compound?

Substitution patterns significantly impact bioactivity. For example, fluorination at the 8-position enhances membrane permeability in quinolines, while the 5-amine group facilitates hydrogen bonding with target enzymes . Comparative studies of analogs (e.g., 5-Chloroquinolin-8-amine) show that fluorine’s electronegativity improves antimicrobial potency compared to chlorine . Structure-activity relationship (SAR) studies should systematically vary substituents and assay activity against relevant biological targets.

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. A meta-analysis approach is recommended:

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

Fluoroquinolones are persistent in soil due to their aromatic stability. Key degradation methods include:

- Photolysis : Expose to UV light and measure breakdown products via LC-MS.

- Biodegradation : Use soil microcosms to track metabolite formation (e.g., defluorination) over time .